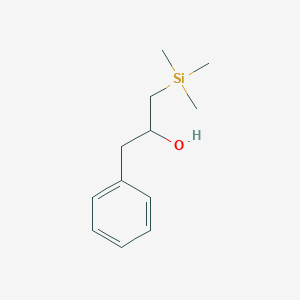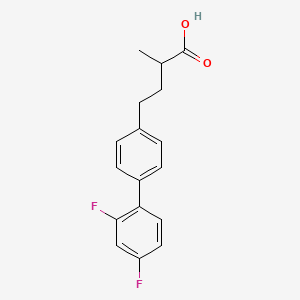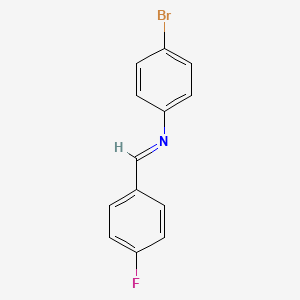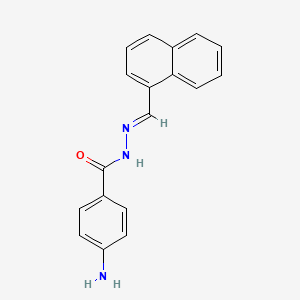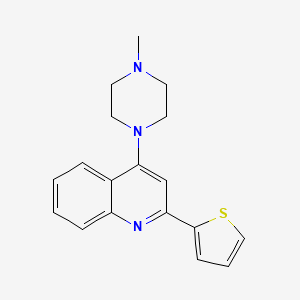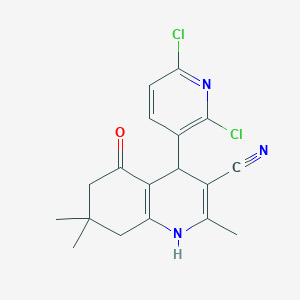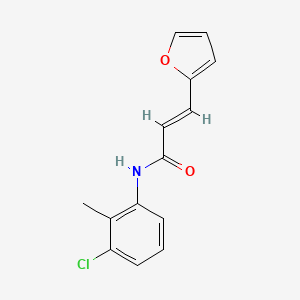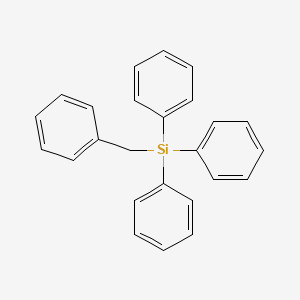
Benzyltriphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltriphenylsilane is an organosilicon compound with the molecular formula C25H22Si. It is a derivative of triphenylsilane, where a benzyl group is attached to the silicon atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyltriphenylsilane can be synthesized through the reaction of triphenylsilane with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction is as follows:
(C6H5)3SiH+C6H5CH2Cl→(C6H5)3SiCH2C6H5+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Strong nucleophiles like sodium amide (NaNH2) can facilitate substitution reactions.
Major Products:
Oxidation: Triphenylsilanol, hexaphenyldisiloxane.
Reduction: Triphenylsilane.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyltriphenylsilane is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and is used in hydrosilylation reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzyltriphenylsilane involves its ability to participate in various chemical reactions due to the presence of the silicon atom bonded to phenyl and benzyl groups. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species.
Vergleich Mit ähnlichen Verbindungen
Triphenylsilane: Similar structure but lacks the benzyl group.
Tetraphenylsilane: Contains four phenyl groups attached to silicon.
Hexaphenyldisilane: Contains two silicon atoms bonded to six phenyl groups.
Uniqueness: Benzyltriphenylsilane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
5410-07-1 |
|---|---|
Molekularformel |
C25H22Si |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
benzyl(triphenyl)silane |
InChI |
InChI=1S/C25H22Si/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI-Schlüssel |
OXCMVSDDHQSTMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)


